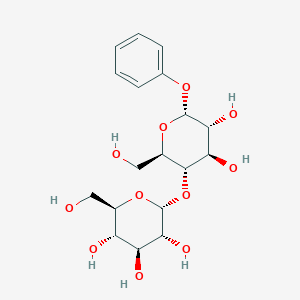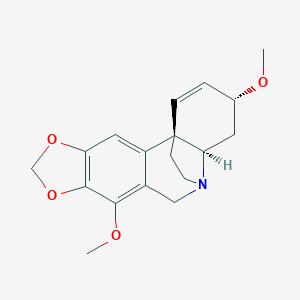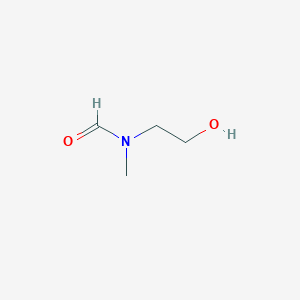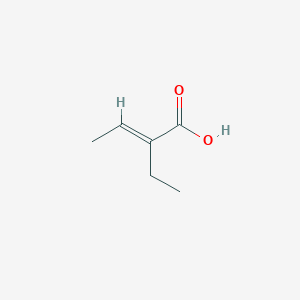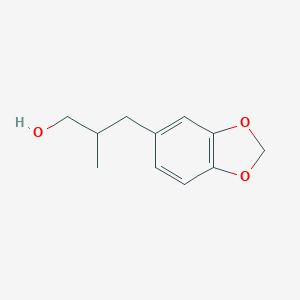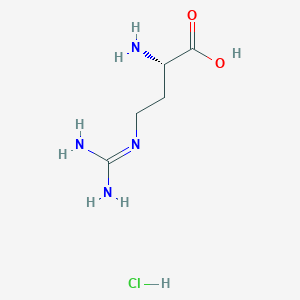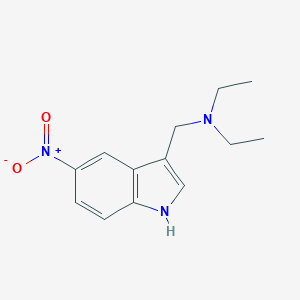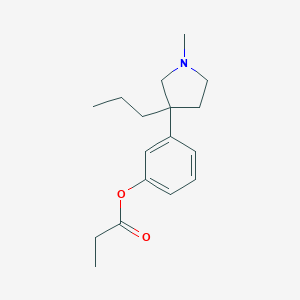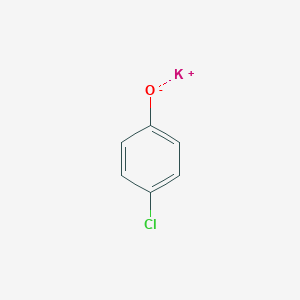
2-Methylhexacosan
Übersicht
Beschreibung
2-Methylhexacosan ist ein gesättigter Kohlenwasserstoff mit der Summenformel C₂₇H₅₆. Es handelt sich um einen langkettigen Alkan, der durch das Vorhandensein einer Methylgruppe gekennzeichnet ist, die am zweiten Kohlenstoffatom einer Hexacosan-Kette gebunden ist. Diese Verbindung ist bemerkenswert für ihre Rolle in Insektenpheromonen und wurde in verschiedenen Arten identifiziert, darunter die Cuticula bestimmter Insekten, wo sie das Paarungsverhalten und die Aggressivität beeinflusst .
Wissenschaftliche Forschungsanwendungen
2-Methylhexacosane has diverse applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Plays a role in insect behavior studies, particularly in pheromone research.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, waxes, and coatings due to its stability and hydrophobic properties.
Safety and Hazards
The safety data sheet for 2-Methylhexacosane suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas in case of accidental release .
Wirkmechanismus
Target of Action
2-Methylhexacosane, also known as Hexacosane, 2-methyl-, is a saturated hydrocarbon and an insect pheromone . It primarily targets insects, specifically the cuticle of certain female insects .
Mode of Action
The compound’s interaction with its targets is primarily through olfactory mechanisms. Insects detect the presence of 2-Methylhexacosane and respond to it
Biochemical Pathways
As a hydrocarbon, it belongs to the class of organic compounds known as branched alkanes . These are acyclic branched hydrocarbons having the general formula CnH2n+2 .
Result of Action
2-Methylhexacosane has been found to contribute to the mating behavior of male insects . It has also been found in Drosophila melanogaster females where it modulates aggression of males towards females .
Action Environment
The action, efficacy, and stability of 2-Methylhexacosane can be influenced by environmental factors. For instance, the presence of the compound in the environment can trigger behavioral responses in insects . .
Biochemische Analyse
Biochemical Properties
2-Methylhexacosane plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the growth of tumor cells by interfering with the epidermal growth factor receptor (EGFR) pathway and reducing the expression of EGFR on cancer cells . This compound also has antidiabetic properties, which may be due to its ability to regulate glucose levels through inhibition of protein synthesis and stimulation of insulin release from pancreatic β-cells .
Cellular Effects
2-Methylhexacosane influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It interferes with the EGFR pathway, which is crucial for cell growth and proliferation . By reducing the expression of EGFR on cancer cells, 2-Methylhexacosane can inhibit tumor growth .
Molecular Mechanism
At the molecular level, 2-Methylhexacosane exerts its effects through binding interactions with biomolecules and changes in gene expression. It interferes with the EGFR pathway, leading to a decrease in EGFR expression on cancer cells . This can result in the inhibition of tumor growth.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 2-Methylhexacosan erfolgt typischerweise durch Alkylierung eines langkettigen Alkans. Eine übliche Methode ist die Friedel-Crafts-Alkylierung, bei der Hexacosan mit einem Methylierungsmittel in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl₃) umgesetzt wird. Die Reaktionsbedingungen erfordern oft eine inerte Atmosphäre und kontrollierte Temperaturen, um eine selektive Methylierung an der gewünschten Position zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann die katalytische Hydrierung ungesättigter Vorläufer oder die Verwendung petrochemischer Ausgangsstoffe umfassen. Das Verfahren beinhaltet im Allgemeinen Destillations- und Reinigungsschritte, um die gewünschte Verbindung mit hoher Reinheit zu isolieren. Die großtechnischen Produktionsmethoden sind auf Kosteneffizienz und Effizienz ausgelegt und verwenden häufig Durchflussreaktoren und fortschrittliche Trenntechniken.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Methylhexacosan unterliegt hauptsächlich Reaktionen, die typisch für Alkane sind, wie zum Beispiel:
Oxidation: Unter starken Oxidationsbedingungen kann es zu Carbonsäuren oder Ketonen umgewandelt werden.
Reduktion: Obwohl bereits vollständig gesättigt, können alle Verunreinigungen oder ungesättigten Verunreinigungen durch Hydrierung reduziert werden.
Substitution: Halogenierungsreaktionen, insbesondere Chlorierung und Bromierung, können unter UV-Licht oder in Gegenwart von Radikalinitiatoren auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄) unter sauren Bedingungen.
Reduktion: Wasserstoffgas (H₂) mit einem Palladium- oder Platin-Katalysator.
Substitution: Chlor (Cl₂) oder Brom (Br₂) mit UV-Licht oder Radikalinitiatoren wie Azobisisobutyronitril (AIBN).
Hauptprodukte, die gebildet werden:
Oxidation: Carbonsäuren oder Ketone, abhängig von den Reaktionsbedingungen.
Reduktion: Reines this compound, wenn Verunreinigungen vorhanden sind.
Substitution: Halogenierte Derivate wie 2-Chlorhexacosan oder 2-Bromhexacosan.
Wissenschaftliche Forschungsanwendungen
This compound hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von langkettigen Kohlenwasserstoffen und deren Reaktionen verwendet.
Biologie: Spielt eine Rolle bei Insektenverhaltensstudien, insbesondere in der Pheromonforschung.
Medizin: Aufgrund seiner hydrophoben Eigenschaften für sein Potenzial in Drug-Delivery-Systemen untersucht.
Industrie: Aufgrund seiner Stabilität und hydrophoben Eigenschaften bei der Formulierung von Schmierstoffen, Wachsen und Beschichtungen verwendet.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen entfaltet, insbesondere in biologischen Systemen, beinhaltet seine Wechselwirkung mit spezifischen Rezeptoren oder Enzymen. Bei Insekten wirkt es als Pheromon, indem es an Geruchsrezeptoren bindet und Verhaltensreaktionen wie Paarung oder Aggression auslöst. Die beteiligten molekularen Wege umfassen oft Signaltransduktionsmechanismen, die zu Veränderungen im Verhalten oder physiologischen Zuständen führen.
Vergleich Mit ähnlichen Verbindungen
2-Methylhexacosan kann mit anderen langkettigen Alkanen verglichen werden, wie zum Beispiel:
Hexacosan: Fehlt die Methylgruppe, wodurch es in biologischen Wechselwirkungen weniger spezifisch ist.
2-Methyloctacosan: Ähnliche Struktur, aber mit einer längeren Kohlenstoffkette, die ihre physikalischen Eigenschaften und biologische Aktivität beeinflusst.
2-Methyltriacontan: Noch längere Kette, die ihre chemischen und physikalischen Eigenschaften weiter verändert.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kettenlänge und Methylierungsmuster, die im Vergleich zu seinen Analogen eindeutige physikalische Eigenschaften und biologische Aktivitäten verleihen.
Eigenschaften
IUPAC Name |
2-methylhexacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBPORIYFVRVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166044 | |
| Record name | 2-Methylhexacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylhexacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1561-02-0 | |
| Record name | 2-Methylhexacosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylhexacosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylhexacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLHEXACOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75543DI44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylhexacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 50.5 °C | |
| Record name | 2-Methylhexacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: In what plant species has 2-methylhexacosane been identified, and what does its presence suggest?
A: 2-Methylhexacosane has been found in the leaf epicuticular wax of Morettia phillaeana [], a plant native to Sudan. This suggests a potential role in protecting the plant from environmental stressors, such as drought and UV radiation, as epicuticular waxes are known to play a crucial role in these processes. Additionally, it has been identified in the essential oils of various rose (Rosa hybrida) cultivars and their gamma-irradiated mutants []. Its presence, alongside other volatile compounds, contributes to the unique aroma profiles of these roses, impacting their attractiveness and potential applications in perfumery.
Q2: Can you provide the structural characterization of 2-methylhexacosane?
A2: 2-Methylhexacosane is a branched-chain alkane with the following characteristics:
- Spectroscopic data: While specific spectroscopic data may vary depending on the technique used, 2-methylhexacosane would exhibit characteristic peaks in techniques like Gas Chromatography–Mass Spectrometry (GC-MS), which is commonly used for its identification and quantification in complex mixtures [, , , , ].
Q3: What is the significance of 2-methylhexacosane being identified through GC-MS analysis?
A: The identification of 2-methylhexacosane through GC-MS analysis is significant for several reasons. First, GC-MS is a powerful technique for separating and identifying individual components within complex mixtures, such as plant extracts [, , , , ]. This allows researchers to pinpoint the presence of specific compounds like 2-methylhexacosane even when present in small quantities alongside numerous other compounds. Second, GC-MS provides information not only on the presence but also on the relative abundance of 2-methylhexacosane compared to other components in the sample. This quantitative information is valuable for understanding the potential biological or ecological significance of this compound within the studied system.
Q4: Has 2-methylhexacosane shown potential in any pharmaceutical applications?
A: While research on 2-methylhexacosane is ongoing, one study highlighted its presence in Lepidium sativum (Garden Cress) seed oil []. This oil, rich in gamma-tocopherol, showed promising results in mitigating testicular oxidative injury and inflammation in diabetic mice, though the specific role of 2-methylhexacosane in these effects was not investigated. This finding suggests potential avenues for future research exploring its possible therapeutic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


